![molecular formula C4H8ClN3S B2853307 1-(1,3,4-Thiadiazol-2-yl)ethanamine;hydrochloride CAS No. 2416235-58-8](/img/structure/B2853307.png)
1-(1,3,4-Thiadiazol-2-yl)ethanamine;hydrochloride
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Overview
Description
“1-(1,3,4-Thiadiazol-2-yl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C4H9Cl2N3S . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of intermediate compounds. For instance, a new series of 1,3,4-thiadiazole derivatives were prepared using 2-(5-phenyl-1,3,4-thiadiazol-2-ylamino)acetic acid as an intermediate . The structures of the newly synthesized compounds were confirmed by 1H NMR, 13C NMR, and FT-IR spectroscopy, LC/MS mass spectrometry, and elemental analysis data .Molecular Structure Analysis
The molecular structure of “1-(1,3,4-Thiadiazol-2-yl)ethanamine;hydrochloride” is characterized by the presence of a 1,3,4-thiadiazole ring. This ring system is known for its strong aromaticity, which contributes to the compound’s in vivo stability .Scientific Research Applications
Anticancer Agents
Compounds with a 1,3,4-thiadiazole moiety, such as AT18924, have been studied for their potential as anticancer agents . For instance, 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were synthesized and evaluated against different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines .
Antimicrobial Agents
1,3,4-Thiadiazole compounds have been reported to possess antimicrobial properties . This suggests that AT18924 could potentially be used in the development of new antimicrobial agents.
Antifungal Agents
Derivatives of 1,3,4-thiadiazole compounds have been found to exhibit fungicidal properties . This indicates that AT18924 could be explored for its potential use in antifungal applications.
Insecticidal Agents
1,3,4-Thiadiazole compounds have also been associated with insecticidal activities . Therefore, AT18924 might be useful in the development of new insecticides.
Anti-Inflammatory Agents
Research has shown that 1,3,4-thiadiazole compounds can have anti-inflammatory properties . This suggests that AT18924 could potentially be used in the treatment of inflammatory conditions.
Antituberculosis Agents
1,3,4-Thiadiazole compounds have been studied for their antituberculosis activities . This indicates that AT18924 could be explored for its potential use in the treatment of tuberculosis.
Mechanism of Action
Target of Action
1,3,4-thiadiazole derivatives, to which at18924 belongs, have been reported to exhibit potent antimicrobial activity . They have been tested against various microorganisms such as E. coli, B. mycoides, and C. albicans .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives interact with their targets, leading to their antimicrobial effects . The specific interactions and resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can interfere with various biological processes, leading to their antimicrobial effects . The specific pathways and their downstream effects are yet to be elucidated.
Result of Action
It has been reported that some 1,3,4-thiadiazole derivatives exhibit antimicrobial activity, suggesting that they may inhibit the growth of certain microorganisms . The specific effects of AT18924 at the molecular and cellular levels are subjects of ongoing research.
properties
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.ClH/c1-3(5)4-7-6-2-8-4;/h2-3H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJCCEABBPIFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CS1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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